BenchChemオンラインストアへようこそ!

1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose

Angiogenesis inhibition CMG2 antagonist Galloyl carbohydrate SAR

Procure analytically defined β-PGG (≥98% HPLC) to eliminate the batch-to-batch variability inherent in undefined gallotannin blends. This homogeneous pentagalloyl ester is the biosynthetic precursor to gallotannins/ellagitannins and serves as: (i) a reference CMG2 ligand with submicromolar IC₅₀ for FRET screening cascades; (ii) a structurally defined insulin receptor activator for SAR-driven antidiabetic programmes (essential anomeric control for C-6 derivatization); (iii) a selective DNA polymerase α inhibitor (13 nM IC₅₀, ~10-fold selectivity over pol β) for cancer biology tool studies; and (iv) the sole anomer capable of supramolecular nanofibrous hydrogel formation for carrier-free wound dressing development. Specifying β-PGG with confirmed anomeric purity ensures experimental reproducibility and avoids the material property failures caused by α-epimer contamination.

Molecular Formula C41H32O26
Molecular Weight 940.7 g/mol
Cat. No. B7805462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose
Molecular FormulaC41H32O26
Molecular Weight940.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O
InChIInChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27?,33-,34+,35+,41+/m1/s1
InChIKeyQJYNZEYHSMRWBK-FRVBVUGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose (PGG) – Core Biochemical Profile for Procurement-Relevant Differentiation


1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose (PGG) is a hydrolyzable gallotannin composed of a β-D-glucopyranose core fully esterified at all five hydroxyl positions with gallic acid [1]. It is the central biosynthetic precursor to the broader gallotannin and ellagitannin families and occurs naturally in numerous medicinal plants, including Paeonia suffruticosa, Mangifera indica, and Rhus typhina [2]. Its well-defined, single-molecular-entity structure contrasts with heterogeneous tannin mixtures such as tannic acid, enabling precise quantitative structure–activity correlation for research and industrial applications [3].

Why Gallotannin-Class Generics Cannot Simply Substitute for Defined PGG in Research and Industrial Workflows


PGG is frequently conflated with commercial ‘tannic acid’ or other gallotannin mixtures, yet the quantitative pharmacological profile of the homogeneous penta-galloyl ester diverges sharply from that of both lower galloyl-glucose congeners and mixed-ester preparations. The number and anomeric configuration of galloyl groups dictate binding affinity at discrete protein targets (e.g., CMG2, insulin receptor, DNA polymerases), self-assembly behaviour, and enzyme inhibition potency — differences that routinely exceed one order of magnitude between closely related structures [1]. Substituting a generic gallotannin blend for analytically defined PGG therefore introduces uncontrolled variability in target engagement, bioactivity, and physicochemical properties, compromising experimental reproducibility and batch-to-batch consistency in procurement-dependent applications [2].

Quantitative Differentiation Evidence for 1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose Against Closest Analogs


CMG2 Binding Affinity of PGG Versus Its Mannose-Core Analog PGM

PGG binds capillary morphogenesis gene 2 (CMG2) with a submicromolar IC50. Its direct synthetic analog 1,2,3,4,6-penta-O-galloyl-β-D-mannopyranose (PGM), differing only in the C-2 epimer of the sugar core, exhibits up to 10-fold higher affinity for CMG2 in the same high-throughput FRET-based binding assay [1]. This head-to-head comparison demonstrates that the glucose scaffold of PGG provides a defined, intermediate-affinity interaction that is tunable through core carbohydrate modification.

Angiogenesis inhibition CMG2 antagonist Galloyl carbohydrate SAR

Differential Insulin-Mimetic Potency of α-PGG Versus β-PGG Anomers

The synthetic α-anomer of PGG (α-PGG) is more potent than the naturally predominant β-PGG in stimulating insulin receptor-mediated glucose transport in 3T3-L1 adipocytes. Mechanistic studies confirm that α-PGG binds directly to the insulin receptor, induces IR and Akt phosphorylation, activates PI 3-kinase, and stimulates GLUT4 membrane translocation, whereas β-PGG displays lower efficacy [1]. In receptor binding assays, α-PGG reduces the maximum insulin binding (Bmax) to the insulin receptor without significantly altering insulin binding affinity (Kd), indicating a non-competitive or allosteric interaction [1].

Insulin receptor activation Glucose transport Anomer-specific activity

Selective Nanomolar Inhibition of DNA Polymerase α by PGG Versus DNA Polymerase β

PGG inhibits B-family replicative DNA polymerase α with an IC50 of 13 nM, whereas its inhibition of DNA polymerase β (X-family, involved in base-excision repair) is approximately an order of magnitude weaker [1]. Within the same study, PGG also inhibited Y-family bypass polymerases (η, ι, κ) and replicative polymerases δ and ε, but none approached the potency observed against pol α. Kinetic analysis showed non-competitive inhibition of pol α with respect to both DNA template-primer and dNTP substrate, whereas inhibition of pol β was competitive [1].

DNA polymerase inhibition Anti-cancer mechanism Replicative polymerase selectivity

Pancreatic Lipase Inhibition: PGG Versus Tannic Acid Heterogeneous Mixture

In a direct comparative in vitro study, PGG inhibited porcine pancreatic lipase (PL) with an IC50 of 64.6 µM, whereas the commercial heterogeneous mixture tannic acid (TA) showed an IC50 of 22.4 µM [1]. Both compounds acted as uncompetitive inhibitors with strong affinity for the enzyme-substrate complex. The ~2.9-fold higher potency of TA likely reflects the presence of higher-molecular-weight polygalloylglucose species in the mixture, demonstrating that PGG as a discrete molecular entity provides a well-defined, moderate-affinity baseline for lipase inhibition studies [1].

Pancreatic lipase inhibition Anti-obesity Gallotannin comparison

Anomer-Dependent Self-Assembly: β-PGG Hydrogel Formation Versus α-PGG Non-Gelling Behaviour

β-PGG spontaneously self-assembles into a stable hydrogel in aqueous media without any chemical modification, driven by a balanced spatial distribution of aromatic rings and phenolic hydroxyl groups that facilitates hydrogen bonding and π–π stacking into nanofibers [1]. Under identical conditions, α-PGG does not form a hydrogel; its self-assembly is sterically hindered by the altered configuration at the anomeric centre. The resulting β-PGG hydrogel exhibits exceptional antibacterial activity and regulates macrophage polarization toward the anti-inflammatory M2 phenotype [1].

Self-assembly Hydrogel Supramolecular chirality Wound healing

Aldose Reductase Inhibition: PGG Identified as the Most Potent Component of Tannic Acid

Among all constituent species of commercial tannic acid, PGG was isolated and identified as the single most potent inhibitor of human placenta aldose reductase, exhibiting an IC50 of 70 nM [1]. The inhibition was reversible and of mixed type with respect to DL-glyceraldehyde as the varied substrate. This nanomolar potency is approximately two orders of magnitude lower (more potent) than the IC50 values reported for many other plant-derived aldose reductase inhibitors and positions PGG as the dominant active principle within the heterogeneous tannic acid mixture for this target [1].

Aldose reductase inhibition Diabetic complications Gallotannin fractionation

Validated Application Scenarios for Procurement-Grade 1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose


Angiogenesis-Targeted Drug Discovery Using CMG2 as a Molecular Target

PGG serves as a well-characterized, intermediate-affinity reference ligand for capillary morphogenesis gene 2 (CMG2) in high-throughput FRET-based binding screens. Its submicromolar IC50 and validated in vivo anti-angiogenic activity (mouse corneal micropocket assay) provide a reproducible benchmark against which novel CMG2 antagonists can be compared [1]. The defined glucose-core scaffold also serves as a starting point for SAR campaigns aimed at tuning CMG2 affinity through systematic carbohydrate modification, as demonstrated by the mannose analog PGM which achieved up to 10-fold affinity improvement [1]. Researchers should specify analytically pure β-PGG (HPLC ≥95%) to ensure consistent CMG2 engagement in screening cascades.

Insulin-Mimetic and Anti-Diabetic Mechanism-of-Action Studies Requiring Anomer-Specific Reagents

For laboratories investigating direct insulin receptor activation, α-PGG provides a structurally defined small-molecule insulin mimetic that binds the insulin receptor, triggers phosphorylation of IR and Akt, activates PI 3-kinase, and translocates GLUT4 in 3T3-L1 adipocytes [2]. β-PGG offers an essential lower-activity anomeric control. Both anomers reduce blood glucose in diabetic animal models, but the SAR around the C-6 position (highlighted by the superior activity of 6-chloro-6-deoxy-tetra-O-galloyl-α-D-glucopyranose) indicates that β-PGG is the preferred starting scaffold for C-6 derivatization programmes [3]. Procurement specifications must clearly distinguish α- and β-anomers to match experimental design.

Cancer DNA Replication Targeting with a Defined Pol α-Selective Inhibitor

PGG's unprecedented 13 nM IC50 against DNA polymerase α, with ~10-fold selectivity over repair polymerase β, defines a unique pharmacological tool for dissecting replicative versus repair DNA synthesis in cancer cell biology [4]. The non-competitive inhibition mode (distinct from nucleotide-competitive chemotherapeutics) and lack of overt in vivo toxicity in xenograft models at efficacious doses support PGG procurement for in vivo proof-of-concept studies in prostate and lung cancer models [4].

Carrier-Free Antibacterial Hydrogel Engineering for Wound Care Applications

Only the β-anomer of PGG undergoes spontaneous supramolecular self-assembly into a nanofibrous hydrogel with intrinsic antibacterial activity and M2 macrophage polarization capacity, enabling carrier-free wound dressing design [5]. This material property is entirely absent in α-PGG due to steric hindrance around the anomeric carbon. Industrial procurement for biomedical material development must therefore specify β-PGG with confirmed anomeric purity, as even partial epimerization to the α-form disrupts hydrogel integrity [5].

Quote Request

Request a Quote for 1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.